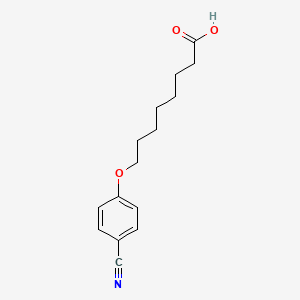
Octanoic acid, 8-(4-cyanophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 8-(4-cyanophenoxy)-: is a chemical compound that belongs to the family of fatty acids It is characterized by an octanoic acid backbone with a 4-cyanophenoxy group attached to the eighth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-(4-cyanophenoxy)- typically involves the reaction of octanoic acid with 4-cyanophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ester bond between the octanoic acid and the 4-cyanophenol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octanoic acid, 8-(4-cyanophenoxy)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols, reduced derivatives.
Substitution: Compounds with different substituents replacing the cyanophenoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octanoic acid, 8-(4-cyanophenoxy)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes .
Biology: In biological research, this compound can be used to study the effects of fatty acids on cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and function .
Medicine: Its structural properties can be exploited to design molecules with specific biological activities, such as anti-inflammatory or antimicrobial effects .
Industry: In the industrial sector, octanoic acid, 8-(4-cyanophenoxy)- can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications that require specific chemical and physical characteristics .
Wirkmechanismus
The mechanism of action of octanoic acid, 8-(4-cyanophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The cyanophenoxy group can interact with specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Octanoic acid (Caprylic acid): A medium-chain fatty acid with similar structural properties but lacking the cyanophenoxy group.
Decanoic acid (Capric acid): Another medium-chain fatty acid with a longer carbon chain.
4-Cyanophenol: The phenolic component of the compound, which can be used in various chemical reactions.
Uniqueness: Octanoic acid, 8-(4-cyanophenoxy)- is unique due to the presence of both the octanoic acid backbone and the cyanophenoxy group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
313486-62-3 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
8-(4-cyanophenoxy)octanoic acid |
InChI |
InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18) |
InChI-Schlüssel |
KXRTWZSUNXFLTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


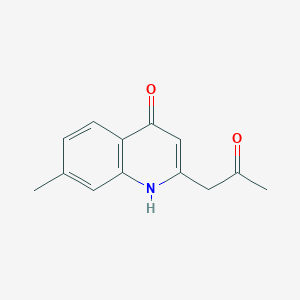
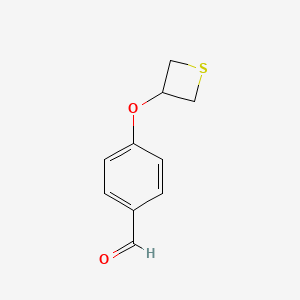
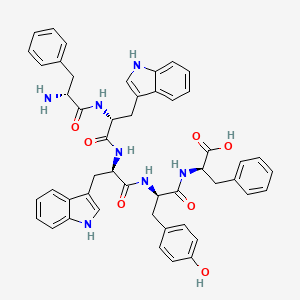
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)

![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)

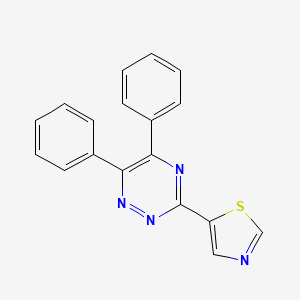
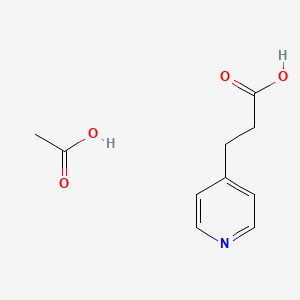
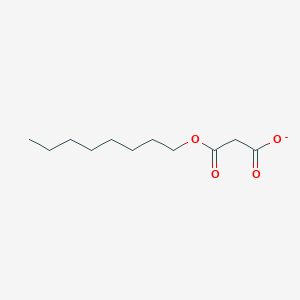
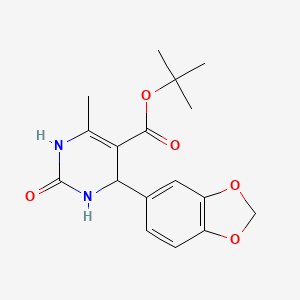
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
